molecular formula C13H16O2 B15171171 1-(Benzyloxy)hexa-3,5-dien-2-ol CAS No. 917890-49-4

1-(Benzyloxy)hexa-3,5-dien-2-ol

Cat. No.: B15171171
CAS No.: 917890-49-4
M. Wt: 204.26 g/mol
InChI Key: IGHXZLBMURRRRA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)hexa-3,5-dien-2-ol is an organic compound featuring a benzyloxy group attached to a hexa-3,5-dien-2-ol backbone. This compound is notable for its unique structure, which includes a terminal 1,3-diene and a chiral secondary alcohol. It is derived from naturally occurring carbohydrates and has shown significant reactivity in various chemical reactions.

Preparation Methods

The synthesis of 1-(Benzyloxy)hexa-3,5-dien-2-ol typically involves the Wittig reaction. One reported method starts with 2,3,5-tri-O-benzyl-D-arabinofuranose, which undergoes a Wittig reaction with methyltriphenylphosphonium bromide and potassium tert-butoxide. This reaction produces the desired compound in a single step . The reaction conditions include the use of THF/DMF as solvents and the addition of sodium hydride and benzyl bromide at low temperatures .

Chemical Reactions Analysis

1-(Benzyloxy)hexa-3,5-dien-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the diene system into saturated or partially saturated derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(Benzyloxy)hexa-3,5-dien-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)hexa-3,5-dien-2-ol involves its reactivity with various molecular targets. The compound’s diene system allows it to participate in cycloaddition reactions, while the benzyloxy group can undergo nucleophilic substitution. These reactions enable the compound to interact with different biological and chemical pathways, making it a versatile tool in research .

Comparison with Similar Compounds

1-(Benzyloxy)hexa-3,5-dien-2-ol can be compared to other similar compounds such as:

Properties

CAS No.

917890-49-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-phenylmethoxyhexa-3,5-dien-2-ol

InChI

InChI=1S/C13H16O2/c1-2-3-9-13(14)11-15-10-12-7-5-4-6-8-12/h2-9,13-14H,1,10-11H2

InChI Key

IGHXZLBMURRRRA-UHFFFAOYSA-N

Canonical SMILES

C=CC=CC(COCC1=CC=CC=C1)O

Origin of Product

United States

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